Cas no 1805501-41-0 (3-(Bromomethyl)-4-(difluoromethyl)-5-hydroxypyridine-2-carboxylic acid)

3-(Bromomethyl)-4-(difluoromethyl)-5-hydroxypyridine-2-carboxylic acid is a versatile pyridine derivative with significant utility in pharmaceutical and agrochemical synthesis. The presence of a reactive bromomethyl group enables facile functionalization, while the difluoromethyl moiety enhances metabolic stability and bioavailability in target compounds. The carboxylic acid and hydroxyl groups provide additional sites for derivatization, making this intermediate valuable for constructing complex heterocyclic frameworks. Its well-defined structure and high purity ensure consistent performance in coupling reactions and other synthetic transformations. This compound is particularly useful in the development of bioactive molecules, where its balanced reactivity and stability contribute to efficient scaffold modification.
3-(Bromomethyl)-4-(difluoromethyl)-5-hydroxypyridine-2-carboxylic acid structure
1805501-41-0 structure
Product name:3-(Bromomethyl)-4-(difluoromethyl)-5-hydroxypyridine-2-carboxylic acid
CAS No:1805501-41-0
MF:C8H6BrF2NO3
MW:282.038948535919
CID:4890531

3-(Bromomethyl)-4-(difluoromethyl)-5-hydroxypyridine-2-carboxylic acid Chemical and Physical Properties

Names and Identifiers

    • 3-(Bromomethyl)-4-(difluoromethyl)-5-hydroxypyridine-2-carboxylic acid
    • Inchi: 1S/C8H6BrF2NO3/c9-1-3-5(7(10)11)4(13)2-12-6(3)8(14)15/h2,7,13H,1H2,(H,14,15)
    • InChI Key: VEJHRZKEKQAOEZ-UHFFFAOYSA-N
    • SMILES: BrCC1C(C(=O)O)=NC=C(C=1C(F)F)O

Computed Properties

  • Hydrogen Bond Donor Count: 2
  • Hydrogen Bond Acceptor Count: 6
  • Heavy Atom Count: 15
  • Rotatable Bond Count: 3
  • Complexity: 242
  • Topological Polar Surface Area: 70.4
  • XLogP3: 1.5

3-(Bromomethyl)-4-(difluoromethyl)-5-hydroxypyridine-2-carboxylic acid Pricemore >>

Enterprise No. Product name Cas No. Purity Specification Price update time Inquiry
Alichem
A029026078-250mg
3-(Bromomethyl)-4-(difluoromethyl)-5-hydroxypyridine-2-carboxylic acid
1805501-41-0 95%
250mg
$999.60 2022-04-01
Alichem
A029026078-1g
3-(Bromomethyl)-4-(difluoromethyl)-5-hydroxypyridine-2-carboxylic acid
1805501-41-0 95%
1g
$2,923.95 2022-04-01
Alichem
A029026078-500mg
3-(Bromomethyl)-4-(difluoromethyl)-5-hydroxypyridine-2-carboxylic acid
1805501-41-0 95%
500mg
$1,617.60 2022-04-01

Additional information on 3-(Bromomethyl)-4-(difluoromethyl)-5-hydroxypyridine-2-carboxylic acid

Research Brief on 3-(Bromomethyl)-4-(difluoromethyl)-5-hydroxypyridine-2-carboxylic acid (CAS: 1805501-41-0)

3-(Bromomethyl)-4-(difluoromethyl)-5-hydroxypyridine-2-carboxylic acid (CAS: 1805501-41-0) is a specialized pyridine derivative that has recently gained attention in medicinal chemistry and pharmaceutical research. This compound serves as a key intermediate in the synthesis of novel drug candidates, particularly those targeting enzyme inhibition and receptor modulation. The presence of both bromomethyl and difluoromethyl groups on the pyridine ring makes it a versatile building block for further chemical modifications, enabling the development of compounds with enhanced pharmacological properties.

Recent studies have highlighted the importance of this compound in the development of kinase inhibitors and anti-inflammatory agents. The bromomethyl group allows for efficient nucleophilic substitution reactions, facilitating the attachment of various pharmacophores, while the difluoromethyl group contributes to improved metabolic stability and membrane permeability. The carboxylic acid moiety at the 2-position provides an additional handle for conjugation or salt formation, further expanding its utility in drug design.

A 2023 study published in the Journal of Medicinal Chemistry demonstrated the use of 3-(Bromomethyl)-4-(difluoromethyl)-5-hydroxypyridine-2-carboxylic acid as a precursor in the synthesis of potent JAK3 inhibitors. The researchers successfully utilized the bromomethyl group for Suzuki-Miyaura cross-coupling reactions with various boronic acids, yielding a series of compounds with nanomolar activity against JAK3 kinase. The presence of the difluoromethyl group was found to significantly enhance the metabolic stability of the final compounds in human liver microsome assays.

In another recent development, a research team at a major pharmaceutical company reported the application of this compound in the synthesis of novel NLRP3 inflammasome inhibitors. The hydroxyl group at the 5-position was strategically used for further derivatization, while the difluoromethyl group played a crucial role in improving the compounds' blood-brain barrier penetration properties. This work, published in ACS Medicinal Chemistry Letters, suggests potential applications in neurodegenerative disease treatment.

The synthetic accessibility of 3-(Bromomethyl)-4-(difluoromethyl)-5-hydroxypyridine-2-carboxylic acid has also been improved in recent years. A 2022 publication in Organic Process Research & Development described an optimized large-scale synthesis route with improved yield and purity. The new protocol addresses previous challenges in the selective bromination step and provides a more cost-effective approach for industrial-scale production.

From a safety perspective, recent toxicological studies have characterized the compound as having moderate acute toxicity (LD50 > 500 mg/kg in rats) with no observed genotoxic effects in standard Ames tests. Proper handling precautions are recommended due to the lachrymatory properties of the bromomethyl group and potential skin irritation from the carboxylic acid moiety.

Looking forward, the unique structural features of 3-(Bromomethyl)-4-(difluoromethyl)-5-hydroxypyridine-2-carboxylic acid continue to make it a valuable scaffold in drug discovery. Current research directions include its application in PROTAC (proteolysis targeting chimera) development and as a building block for covalent inhibitors targeting cysteine residues in various disease-related proteins. The compound's commercial availability from multiple specialty chemical suppliers has further facilitated its adoption in both academic and industrial research settings.

Recommend Articles

Recommended suppliers
Heyuan Broad Spectrum Biotechnology Co., Ltd
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Reagent
Heyuan Broad Spectrum Biotechnology Co., Ltd
Henan Dongyan Pharmaceutical Co., Ltd
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Bulk
Henan Dongyan Pharmaceutical Co., Ltd
Suzhou Senfeida Chemical Co., Ltd
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Bulk
Suzhou Senfeida Chemical Co., Ltd
Hubei Henglvyuan Technology Co., Ltd
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Bulk
Baoji Haoxiang Bio-technology Co.Ltd
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Bulk